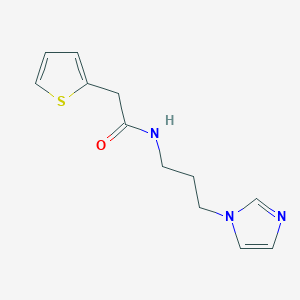
1-(5-Fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorinated benzene ring, a methoxy group, a sulfonyl group, a pyridine ring, and a piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine typically involves multiple steps. One common route starts with the preparation of 5-fluoro-2-methoxybenzenesulfonyl chloride, which is then reacted with 4-pyridin-2-yl-piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom and methoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorine and methoxy groups can enhance binding affinity and specificity. The piperazine and pyridine rings contribute to the overall stability and solubility of the compound, facilitating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Pyridin-2-yl-piperazine: Another precursor used in the synthesis.
1-(5-Fluoro-2-methoxy-benzenesulfonyl)-1H-pyrazole: A structurally similar compound with different biological properties
Uniqueness
1-(5-Fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfonyl group and a fluorine atom enhances its potential as a versatile reagent and a bioactive molecule .
Propiedades
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-23-14-6-5-13(17)12-15(14)24(21,22)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWVKYICSYONNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332305 |
Source


|
| Record name | 1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642911 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879064-54-7 |
Source


|
| Record name | 1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethoxybenzoate](/img/structure/B358502.png)
![[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid](/img/structure/B358524.png)
![Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B358531.png)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B358533.png)
![4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one](/img/structure/B358546.png)

![[(2-Methyl-2-adamantyl)oxy]acetic acid](/img/structure/B358558.png)
![3-(1,3-benzodioxol-5-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]propanamide](/img/structure/B358571.png)


![2-chloro-4-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B358626.png)
![4-bromo-3,5-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B358635.png)
